

"4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide" melting point and solubility

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)thiomorpholine
1,1-Dioxide

Cat. No.: B1590016

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An In-depth Technical Guide to the Physicochemical Properties of **4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide**

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Versatile Heterocycle

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide (CAS Number: 82222-74-0) is a heterocyclic compound recognized for its utility as a versatile building block in the synthesis of complex molecules.^[1] Its structure, featuring a polar thiomorpholine 1,1-dioxide core attached to a nonpolar 4-chlorophenyl group, imparts a unique combination of properties. This makes it a valuable intermediate in the development of novel therapeutic agents and agrochemicals.^[1] In medicinal chemistry, for instance, it has been utilized in research exploring potential anti-inflammatory and analgesic agents.^[1]

For any chemical entity progressing through a research and development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Properties such as melting point and solubility are not mere data points; they are critical determinants of a compound's purity, stability, formulation potential, and ultimately, its biological activity and application viability. This guide provides a detailed examination of the known properties of **4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide**.

Chlorophenyl)thiomorpholine 1,1-Dioxide and presents authoritative, field-proven protocols for their experimental determination.

Part 1: Melting Point - A Critical Indicator of Purity

The melting point of a crystalline solid is one of the most fundamental and informative physical properties. It provides a reliable indication of purity. A pure crystalline substance typically exhibits a sharp, well-defined melting point, whereas the presence of impurities will lead to both a depression of the melting point and a broadening of the temperature range over which the substance melts.

Reported Physicochemical Data

A summary of the key identification and physical properties for **4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide** is presented below.

Property	Value	Source
Molecular Formula	$C_{10}H_{12}ClNO_2S$	[1]
Molecular Weight	245.72 g/mol	[1]
CAS Number	82222-74-0	[1]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	155 - 159 °C	[1]

Experimental Protocol: Melting Point Determination via Digital Apparatus

The following protocol describes the standard capillary method using a modern digital melting point apparatus, which offers high precision and reproducibility.

Causality and Rationale:

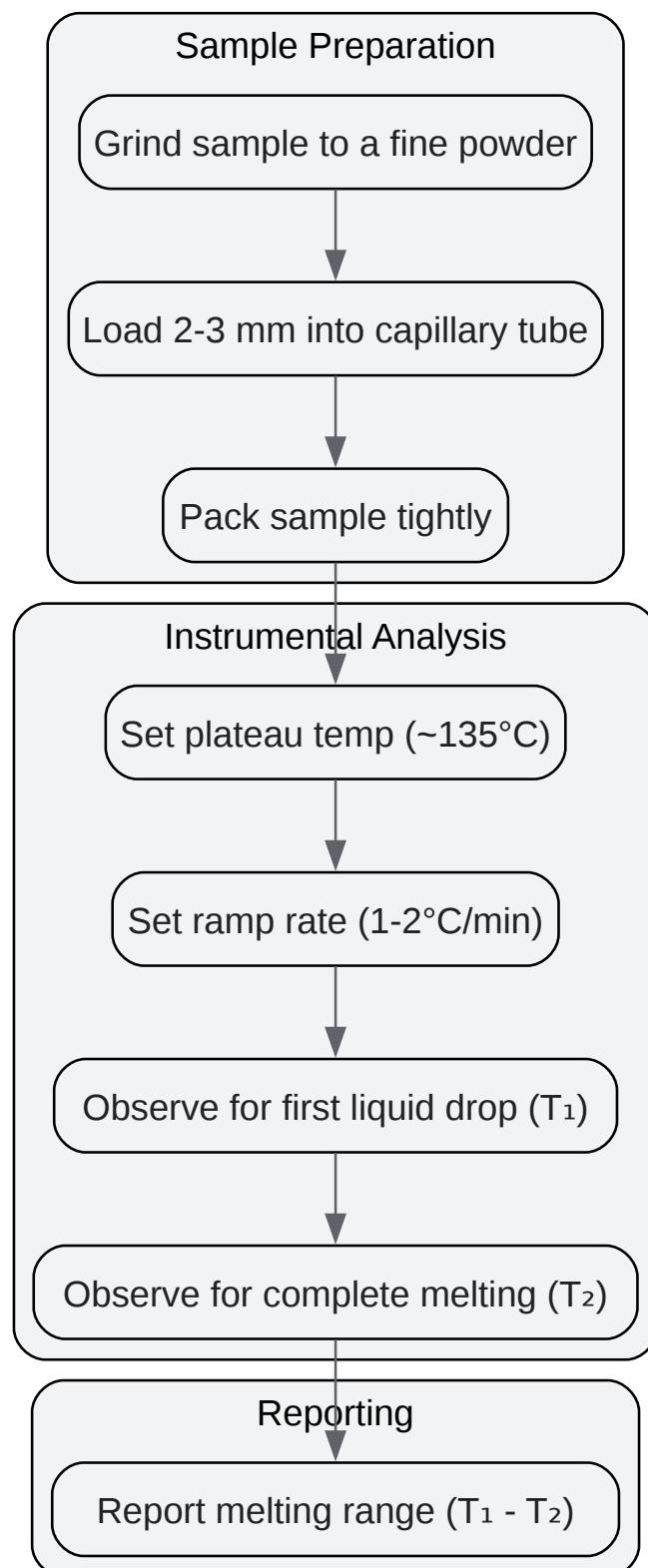
- Sample Preparation: A finely ground, dry sample ensures uniform heat transfer within the capillary tube, leading to a more accurate and sharper observed melting range.

- Ramp Rate: A slower temperature ramp rate (1-2 °C/minute) near the expected melting point is crucial. A fast ramp rate does not allow the sample and the thermometer to reach thermal equilibrium, resulting in an artificially high and broad melting range.

Step-by-Step Methodology:

- Sample Preparation: Place a small amount of the dry **4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide** powder on a clean, dry watch glass. Finely crush the powder using a spatula.
- Capillary Loading: Tamp the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample tightly into the bottom.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Heating Phase: Set the plateau temperature to approximately 20 °C below the expected melting point (e.g., set to 135 °C). The apparatus will heat rapidly to this temperature.
- Measurement Phase: Set the ramp rate to 1-2 °C per minute.
- Observation: Observe the sample closely through the magnifying lens.
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last trace of solid melts completely.
- Reporting: Report the result as a melting range ($T_1 - T_2$). For **4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide**, a high-purity sample should melt within the reported range of 155 - 159 °C.[\[1\]](#)

Workflow Visualization



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Caption: Workflow for Melting Point Determination.

Part 2: Solubility - A Cornerstone of Application

Solubility is a critical parameter that influences a compound's behavior in both chemical and biological systems. For drug candidates, aqueous solubility directly impacts bioavailability, while solubility in organic solvents is essential for synthesis, purification, and formulation.

Theoretical Solubility Profile

Specific experimental solubility data for **4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide** is not readily available in public literature. However, an expert analysis of its molecular structure allows for a qualitative prediction:

- Polar Moieties: The molecule contains a highly polar sulfone group (S(=O)₂), which can act as a hydrogen bond acceptor. The parent compound, thiomorpholine 1,1-dioxide, is noted to be soluble in water.[2][3]
- Nonpolar Moieties: The presence of the 4-chlorophenyl group introduces significant hydrophobicity (lipophilicity). This large, nonpolar aromatic ring is expected to dominate the molecule's character, drastically reducing its solubility in aqueous media compared to its unsubstituted parent.
- Predicted Behavior: The compound is expected to be poorly soluble in water and aqueous buffers (like PBS). It is predicted to have moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in polar protic solvents like ethanol and methanol.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic solubility, representing the true equilibrium solubility of a compound in a given solvent.

Causality and Rationale:

- Excess Solid: Using an excess of the solid material ensures that the solvent becomes saturated, allowing for the determination of the maximum equilibrium concentration.

- Equilibration Time: Allowing the slurry to agitate for an extended period (24-48 hours) is critical to ensure that the system reaches thermodynamic equilibrium between the dissolved and solid-state compound.
- Phase Separation: Filtration or centrifugation is essential to completely remove any undissolved solid particles, as their presence would lead to an overestimation of solubility.
- Concentration Analysis: A validated, sensitive analytical method like HPLC-UV is required to accurately quantify the concentration of the compound in the saturated solution.

Step-by-Step Methodology:

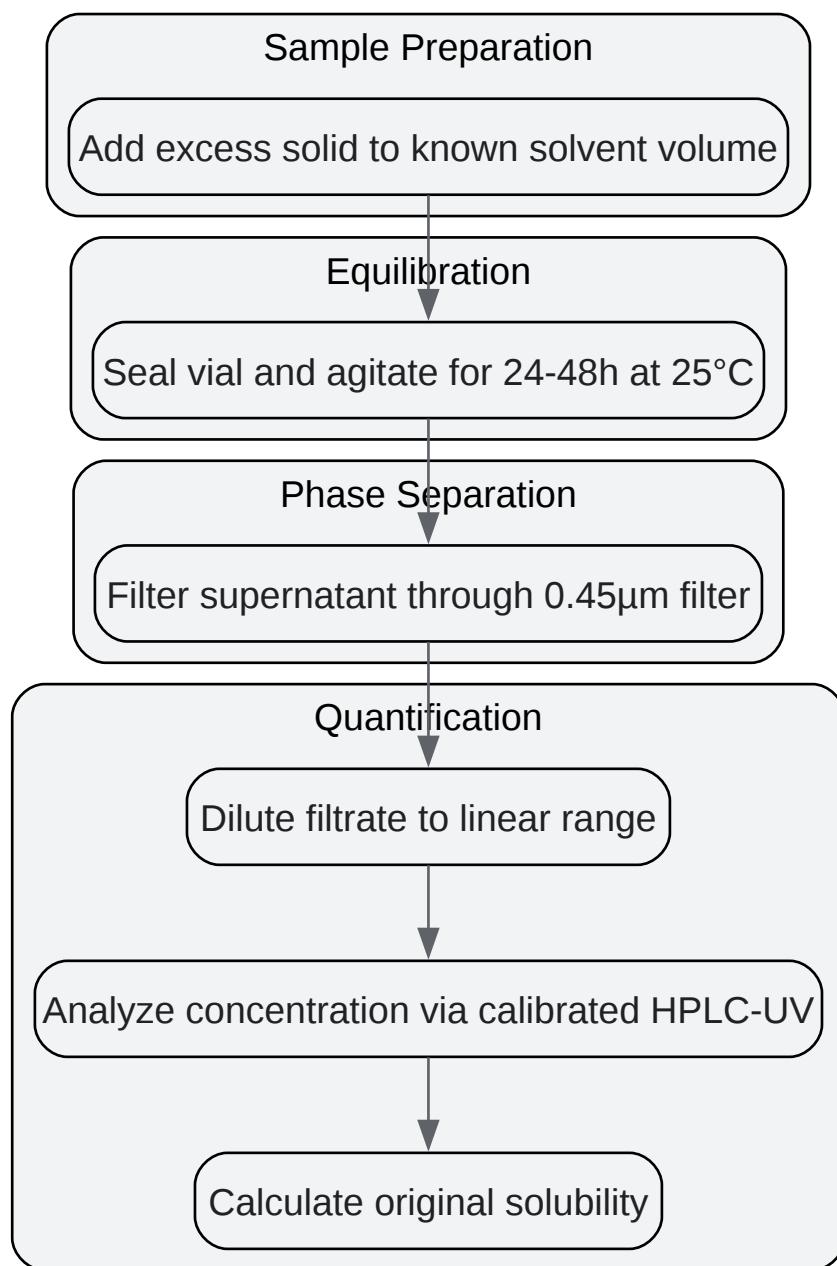
- Preparation: Add an excess amount of **4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide** (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent in a glass vial. Use a separate vial for each solvent to be tested (e.g., Water, PBS pH 7.4, DMSO, Ethanol).
- Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.
- Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solids.
- Sample Dilution: Prepare a dilution series of the clear filtrate using a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the analytical instrument.
- Quantification: Analyze the concentration of the diluted samples using a pre-calibrated HPLC-UV method.
- Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the results in units of µg/mL or µM.

Data Logging Table

Researchers should use a structured table to log experimental findings for easy comparison.

Solvent	Temperature (°C)	Measured Solubility (µg/mL)	Measured Solubility (µM)
Water	25		
PBS (pH 7.4)	25		
DMSO	25		
Ethanol	25		
Methanol	25		
Acetonitrile	25		

Workflow Visualization

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Caption: Workflow for Shake-Flask Solubility Determination.

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